HG-10-102-01 is a 2-anilino-4-methylamino-5-chloropyrimidine derivative. [] It has been identified as a potent and selective inhibitor of both wild-type LRRK2 and the G2019S mutant form of the enzyme. [] HG-10-102-01 has been investigated for its potential as a research tool in studying Parkinson's disease (PD) due to its ability to inhibit LRRK2, an enzyme implicated in the pathogenesis of the disease. [, ]
HG-10-102-01 acts as a potent inhibitor of LRRK2, effectively targeting both the wild-type enzyme and the G2019S mutant. [] Studies demonstrate that it substantially inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, key events associated with the enzyme's activity. [, ] This inhibition occurs at low micromolar concentrations in cellular models. [] Notably, HG-10-102-01 is the first reported compound capable of inhibiting Ser910 and Ser935 phosphorylation in mouse brain following systemic administration. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: